
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate
Description
Chemical Identity and Structure 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate (IUPAC name: (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl prop-2-enoate) is a fluorinated acrylate ester with the molecular formula C₁₀H₅F₁₁O₂ . Its structure comprises a fully fluorinated cyclohexylmethyl group (undecafluorohexyl chain) linked to a methacrylate ester group. The extensive fluorination confers exceptional hydrophobicity, chemical resistance, and thermal stability, making it valuable in coatings, polymers, and specialty materials .
Synthesis and Applications
Synthesis typically involves esterification of fluorinated alcohols with methacrylic acid derivatives. Evidence from fluorinated ether synthesis methods highlights the use of perfluoroalkyl alcohols in analogous reactions . Applications include:
Properties
CAS No. |
13173-36-9 |
---|---|
Molecular Formula |
C10H7F11O2 |
Molecular Weight |
368.14 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H7F11O2/c1-4(2)5(22)23-3-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h1,3H2,2H3 |
InChI Key |
AMFSMDRXAVOFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysis
-
Solvent System : Anhydrous dichloromethane or tetrahydrofuran (THF) is employed to dissolve both reactants.
-
Base : Triethylamine (TEA) or pyridine neutralizes HCl byproduct, driving the reaction to completion.
-
Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.
-
Inhibitors : 4-Methoxyphenol (MEHQ, 100–200 ppm) or 4-acetamido-TEMPO (0.1 mol%) prevents radical polymerization of the methacrylate group.
Mechanistic Insight :
The reaction follows a two-step mechanism:
-
Activation : Methacryloyl chloride reacts with the base to form a reactive acylium intermediate.
-
Nucleophilic Attack : The fluorinated alcohol’s hydroxyl group attacks the electrophilic carbonyl carbon, displacing chloride.
Yield Optimization :
-
Excess MACl (1.2–1.5 equiv.) ensures complete alcohol conversion.
-
Slow addition of MACl to the alcohol-base mixture minimizes dimerization.
Purification :
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Post-reaction, the mixture is washed with dilute HCl (removing excess base) and brine.
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The organic layer is dried over MgSO₄, filtered, and concentrated.
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Fractional distillation under reduced pressure (68°C at 20 mmHg) isolates the product.
Steglich Esterification with Methacrylic Acid
For laboratories avoiding acyl chlorides, the Steglich esterification offers a milder alternative. This method couples methacrylic acid directly with the fluorinated alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Key Parameters
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Molar Ratios : Alcohol:methacrylic acid:DCC:DMAP = 1:1.2:1.2:0.1.
-
Solvent : Dichloromethane or ethyl acetate.
-
Reaction Time : 12–24 hours at 25°C.
Advantages :
-
Avoids handling corrosive acyl chlorides.
-
High functional group tolerance.
Challenges :
-
Lower yields (70–85%) due to competing urea byproduct formation.
-
Requires chromatographic purification (silica gel, hexane/EtOAc).
Methacrylic Anhydride-Mediated Synthesis
Industrial-scale production often employs methacrylic anhydride (MAA) due to its cost-effectiveness and scalability.
Procedure :
-
Charge : 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol (1 equiv.), MAA (1.5 equiv.), DMAP (0.05 equiv.), and toluene.
-
Heating : Reflux at 110°C for 4–6 hours.
-
Workup : Sequential washes with 1M NaHCO₃ (neutralizes excess anhydride) and brine.
-
Distillation : Isolate the ester via vacuum distillation.
Side Reactions :
-
Anhydride hydrolysis to methacrylic acid (controlled by anhydrous conditions).
Industrial-Scale Considerations
Continuous Flow Reactors
Modern facilities adopt continuous flow systems to enhance heat/mass transfer, reducing reaction times by 40% compared to batch processes. Key parameters:
-
Residence Time : 15–30 minutes.
-
Temperature : 50–70°C.
-
Pressure : 2–5 bar to maintain solvent liquidity.
Byproduct Management
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Fluorinated Waste : Distillation residues containing perfluoroalkyl chains require incineration at >1,100°C to prevent PFAS emissions.
-
Solvent Recovery : Toluene and dichloromethane are recycled via fractional distillation (≥98% purity).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1H,1H-Perfluorohexyl methacrylate primarily undergoes polymerization reactions to form homopolymers and copolymers. These polymerization reactions can be initiated through various methods, including free radical polymerization, anionic polymerization, and atom transfer radical polymerization (ATRP) .
Common Reagents and Conditions:
Free Radical Polymerization: Initiated by thermal or photochemical decomposition of initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Anionic Polymerization: Typically carried out in the presence of strong bases such as butyllithium.
Major Products: The primary products formed from the polymerization of 1H,1H-perfluorohexyl methacrylate are fluorinated polymers with unique properties, including low surface energy, high hydrophobicity, and excellent chemical resistance .
Scientific Research Applications
Materials Science
The compound is utilized in the development of advanced materials due to its hydrophobic and oleophobic properties. It can be incorporated into coatings and films to enhance water and oil repellency. This is particularly useful in applications such as:
- Textile treatments : Providing water-resistant fabrics.
- Surface coatings : Creating non-stick surfaces for cookware and industrial equipment.
Pharmaceuticals
In the pharmaceutical sector, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 2-methylprop-2-enoate serves as a building block for drug development. Its unique fluorinated structure can influence the pharmacokinetics of drug molecules by improving their stability and bioavailability. Specific applications include:
- Drug delivery systems : Enhancing the solubility and stability of active pharmaceutical ingredients.
- Fluorinated compounds in medicinal chemistry : Contributing to the design of novel therapeutics with improved efficacy.
Environmental Studies
Research into the environmental impact of perfluorinated compounds (PFCs) has highlighted the importance of understanding their behavior in ecosystems. The compound's persistence and potential bioaccumulation make it a subject of study in:
- Toxicology assessments : Evaluating the ecological risks associated with PFCs.
- Remediation technologies : Developing methods to mitigate contamination in water sources.
Case Study 1: Coating Applications
A study demonstrated that incorporating this compound into polymer matrices resulted in coatings with superior water and oil repellency compared to traditional non-fluorinated coatings. The enhanced performance was attributed to the compound's low surface energy characteristics.
Case Study 2: Drug Development
In a recent pharmaceutical study focusing on anti-cancer agents, derivatives of this compound were synthesized. The results indicated that these fluorinated compounds exhibited increased potency against specific cancer cell lines compared to their non-fluorinated counterparts.
Comparative Data Table
Application Area | Specific Use Case | Benefits |
---|---|---|
Materials Science | Textile treatments | Enhanced water resistance |
Surface coatings | Non-stick properties | |
Pharmaceuticals | Drug delivery systems | Improved solubility and stability |
Medicinal chemistry | Increased efficacy of therapeutics | |
Environmental Studies | Toxicology assessments | Understanding ecological risks |
Remediation technologies | Mitigating contamination |
Mechanism of Action
The unique properties of 1H,1H-perfluorohexyl methacrylate are attributed to the presence of fluorine atoms in its structure. These fluorine atoms impart high thermal stability, chemical resistance, and low surface energy to the resulting polymers. The molecular targets and pathways involved in its mechanism of action include the formation of strong carbon-fluorine bonds and the ability to form highly ordered structures in polymer matrices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Acrylates with Shorter Chains
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate (C₁₂H₁₀F₈O₄)
- Structure : Contains two acrylate groups and an octafluorohexane backbone .
- Properties :
- Higher reactivity due to dual acrylate moieties.
- Lower thermal stability compared to the undecafluoro derivative.
- Applications : Crosslinking agent in fluoropolymer networks for adhesives and resins .
2-[Methyl(tridecafluorohexylsulfonyl)amino]ethyl Prop-2-enoate (C₁₂H₁₀F₁₃NO₄S)
Non-Fluorinated Analogues
Glycidyl Methacrylate (C₇H₁₀O₃)
- Structure : Epoxide and methacrylate groups without fluorination .
- Properties :
- Reactive epoxide enables crosslinking but lacks thermal/chemical resistance.
- Lower boiling point (~189°C) vs. fluorinated derivatives (>300°C).
- Applications : Dental composites and adhesives .
Methyl Methacrylate (C₅H₈O₂)
Key Differentiators of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate
Fluorination Degree and Chain Length
Reactivity and Polymerization
Data Tables
Table 1: Physical Properties Comparison
Biological Activity
Basic Information
- IUPAC Name : 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate
- Molecular Formula : C13H7F11O2
- Molecular Weight : 392.18 g/mol
- CAS Number : Not widely documented but can be derived from its structural components.
Structural Characteristics
This compound features a perfluorinated alkyl chain (undecafluorohexyl) attached to a methacrylate moiety (2-methylprop-2-enoate). The presence of fluorine atoms significantly alters the chemical behavior and biological interactions of the compound compared to non-fluorinated analogs.
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance:
- A study on similar fluorinated esters demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
- The unique hydrophobic and lipophobic characteristics conferred by the fluorinated chain may facilitate membrane disruption in microbial cells.
Cytotoxicity and Cell Interaction
The cytotoxic effects of fluorinated compounds have been documented in several studies:
- In vitro assays have shown that certain perfluorinated compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress and mitochondrial dysfunction .
- A comparative study highlighted that compounds with longer fluorinated chains tend to exhibit higher cytotoxicity due to increased membrane permeability .
Environmental Impact and Biodegradability
Fluorinated compounds are often resistant to biodegradation:
- The persistence of such compounds in the environment raises concerns regarding their accumulation and potential toxicity to aquatic organisms. Studies have shown that undecafluorohexyl derivatives can bioaccumulate in fish species .
- Regulatory assessments suggest a need for careful evaluation of the environmental risks associated with the use of these compounds in consumer products.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various fluorinated esters:
- Objective : To assess the antibacterial properties against E. coli.
- Methodology : Disk diffusion method was employed.
- Results : The compound exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity screening:
- Objective : To determine the effects on human cancer cell lines.
- Methodology : MTT assay was used to measure cell viability.
- Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM.
Data Table
Q & A
Q. What are the recommended synthetic routes for 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate?
The synthesis typically involves esterification between perfluorinated alcohols and methacrylic acid derivatives. For example, reacting 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol with methacryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification via fractional distillation or column chromatography is critical due to the compound’s sensitivity to hydrolysis. Analytical validation using NMR and GC-MS ensures purity, as residual fluorinated intermediates can complicate downstream applications .
Q. What safety protocols are critical when handling this compound?
Occupational exposure limits (OELs) for methacrylate derivatives (e.g., methyl 2-methylprop-2-enoate) include a short-term exposure limit (STEL) of 100 ppm and time-weighted average (TWA) of 50 ppm . Use fume hoods, nitrile gloves, and respiratory protection. Monitor airborne concentrations with real-time sensors. Spills require neutralization with alkaline solutions (e.g., sodium bicarbonate) to prevent polymerization .
Q. How can researchers confirm the structural integrity of this compound?
Combine spectroscopic techniques:
- NMR : Absence of vinyl proton signals confirms esterification completeness.
- NMR : Characteristic splitting patterns validate perfluorohexyl group integrity.
- FT-IR : Peaks at 1720–1740 cm (C=O stretch) and 1150–1250 cm (C-F stretch). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (expected m/z for : ~454.03) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) be resolved?
Contradictions often arise from trace impurities or solvent effects. For example, residual hexafluorobenzene (a common solvent) may cause splitting artifacts. Use deuterated solvents (e.g., CDCl) and compare with databases of fluorinated esters . Advanced methods like 2D -COSY or heteronuclear correlation (HETCOR) NMR can clarify coupling patterns. If crystallizable, single-crystal X-ray diffraction via SHELXL (with TWINABS for twinned data) provides unambiguous structural confirmation .
Q. What strategies optimize polymerization kinetics for copolymers using this monomer?
Radical polymerization with AIBN or benzoyl peroxide initiators is common. Key variables:
- Temperature : 60–80°C balances reactivity and side-reaction suppression.
- Solvent : Use fluorinated solvents (e.g., hexafluoroisopropanol) to enhance monomer solubility.
- Comonomer ratio : Adjust feed ratios of 2-methylprop-2-enoate with hydrophilic monomers (e.g., 2-hydroxyethyl methacrylate) to tune glass transition temperature (). Monitor conversion via NMR or FT-IR .
Q. How do researchers address discrepancies in toxicity studies (e.g., conflicting OELs across regions)?
Discrepancies often stem from differing test models (e.g., rodent vs. human cell lines). Mitigate by:
Q. What methodologies validate crystallographic data for fluorinated polymers derived from this monomer?
For crystalline domains, collect X-ray data at low temperatures (100 K) to reduce thermal motion. Use SHELXL for refinement, applying restraints for disordered fluorine atoms. For amorphous regions, pair wide-angle X-ray scattering (WAXS) with molecular dynamics simulations to model chain packing. Report Flack parameters to address chirality in enantiomeric crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.